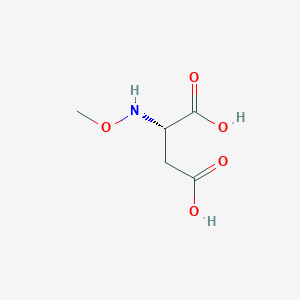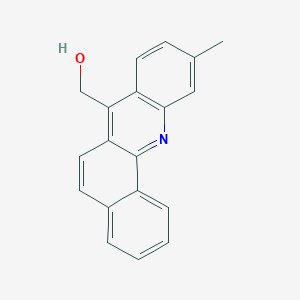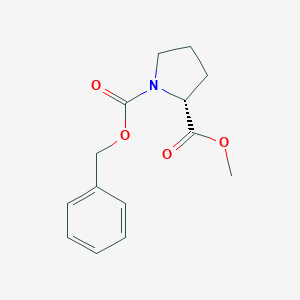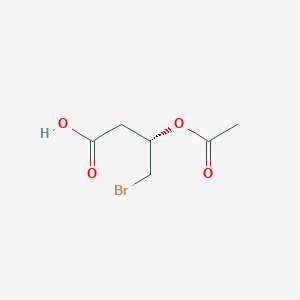
(2S)-2-(methoxyamino)butanedioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-(methoxyamino)butanedioic acid, also known as L-OMA, is a non-proteinogenic amino acid that has gained significant attention in the field of biochemistry and biotechnology. L-OMA has a unique structure that makes it an interesting compound for scientific research, particularly in the study of enzyme kinetics, protein structure, and drug design. In
作用机制
The mechanism of action of (2S)-2-(methoxyamino)butanedioic acid as an inhibitor of ATCase involves the formation of a covalent bond between the hydroxylamine group of (2S)-2-(methoxyamino)butanedioic acid and the active site of the enzyme. The covalent bond formation results in the irreversible inhibition of the enzyme. The binding of (2S)-2-(methoxyamino)butanedioic acid to the active site of the enzyme also induces a conformational change in the enzyme, which further enhances the inhibitory effect of (2S)-2-(methoxyamino)butanedioic acid.
Biochemical and Physiological Effects
(2S)-2-(methoxyamino)butanedioic acid has been shown to have several biochemical and physiological effects. In addition to its inhibitory effect on ATCase, (2S)-2-(methoxyamino)butanedioic acid has been shown to inhibit the growth of several bacterial species, including Escherichia coli and Staphylococcus aureus. The antimicrobial activity of (2S)-2-(methoxyamino)butanedioic acid is thought to be due to its ability to disrupt the biosynthesis of nucleotides in bacteria.
实验室实验的优点和局限性
One of the main advantages of (2S)-2-(methoxyamino)butanedioic acid as a research tool is its ability to irreversibly inhibit ATCase. This property makes (2S)-2-(methoxyamino)butanedioic acid a valuable tool for studying the kinetics and mechanism of enzyme inhibition. Additionally, the incorporation of (2S)-2-(methoxyamino)butanedioic acid into proteins can provide valuable insights into the structural dynamics of proteins.
One limitation of (2S)-2-(methoxyamino)butanedioic acid is its potential toxicity. (2S)-2-(methoxyamino)butanedioic acid is a non-proteinogenic amino acid and is not metabolized by the body. Therefore, it has the potential to accumulate in the body and cause toxicity. Careful handling and disposal of (2S)-2-(methoxyamino)butanedioic acid are necessary to prevent environmental contamination and potential health hazards.
未来方向
There are several future directions for research on (2S)-2-(methoxyamino)butanedioic acid. One area of research is the development of new inhibitors of ATCase based on the structure of (2S)-2-(methoxyamino)butanedioic acid. The discovery of new inhibitors could lead to the development of new drugs for the treatment of diseases such as cancer and bacterial infections.
Another area of research is the use of (2S)-2-(methoxyamino)butanedioic acid as a structural probe in protein crystallography. The incorporation of (2S)-2-(methoxyamino)butanedioic acid into proteins can provide valuable insights into the structural dynamics of proteins and the role of protein-ligand interactions in protein function.
Conclusion
In conclusion, (2S)-2-(methoxyamino)butanedioic acid is a non-proteinogenic amino acid with unique properties that make it an interesting compound for scientific research. The synthesis of (2S)-2-(methoxyamino)butanedioic acid involves the reaction between L-aspartic acid and hydroxylamine hydrochloride. (2S)-2-(methoxyamino)butanedioic acid has several applications in scientific research, particularly in the study of enzyme kinetics and protein structure. The mechanism of action of (2S)-2-(methoxyamino)butanedioic acid involves the irreversible inhibition of ATCase. (2S)-2-(methoxyamino)butanedioic acid has several advantages as a research tool, but careful handling and disposal are necessary to prevent environmental contamination and potential health hazards. Future research on (2S)-2-(methoxyamino)butanedioic acid could lead to the discovery of new drugs and provide valuable insights into protein structure and function.
合成方法
The synthesis of (2S)-2-(methoxyamino)butanedioic acid involves the reaction between L-aspartic acid and hydroxylamine hydrochloride. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as N-hydroxysuccinimide (NHS). The reaction yields (2S)-2-(methoxyamino)butanedioic acid as a white crystalline solid with a melting point of 142-144°C and a molecular weight of 179.15 g/mol.
科学研究应用
(2S)-2-(methoxyamino)butanedioic acid has several applications in scientific research, particularly in the study of enzyme kinetics and protein structure. (2S)-2-(methoxyamino)butanedioic acid is a potent inhibitor of aspartate transcarbamoylase (ATCase), an enzyme that catalyzes the first step in the biosynthesis of pyrimidine nucleotides. The inhibition of ATCase by (2S)-2-(methoxyamino)butanedioic acid has been extensively studied and has provided valuable insights into the mechanism of enzyme inhibition and the role of protein-ligand interactions in enzyme catalysis.
(2S)-2-(methoxyamino)butanedioic acid has also been used as a structural probe in protein crystallography. The incorporation of (2S)-2-(methoxyamino)butanedioic acid into proteins can alter the protein conformation and provide information on the structural dynamics of the protein. (2S)-2-(methoxyamino)butanedioic acid has been used to study the conformational changes in proteins such as lysozyme and ribonuclease A.
属性
CAS 编号 |
189282-87-9 |
|---|---|
产品名称 |
(2S)-2-(methoxyamino)butanedioic acid |
分子式 |
C5H9NO5 |
分子量 |
163.13 g/mol |
IUPAC 名称 |
(2S)-2-(methoxyamino)butanedioic acid |
InChI |
InChI=1S/C5H9NO5/c1-11-6-3(5(9)10)2-4(7)8/h3,6H,2H2,1H3,(H,7,8)(H,9,10)/t3-/m0/s1 |
InChI 键 |
KWDXGALCQUZREM-VKHMYHEASA-N |
手性 SMILES |
CON[C@@H](CC(=O)O)C(=O)O |
SMILES |
CONC(CC(=O)O)C(=O)O |
规范 SMILES |
CONC(CC(=O)O)C(=O)O |
同义词 |
L-Aspartic acid, N-methoxy- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-[4-(Trifluoromethyl)benzoyl]piperazine](/img/structure/B68698.png)


![[(2S)-3-oxobutan-2-yl] acetate](/img/structure/B68705.png)







